Technical Monograph: Physicochemical Profiling of 2-[(2-Bromobenzyl)(isopropyl)amino]ethanol
Technical Monograph: Physicochemical Profiling of 2-[(2-Bromobenzyl)(isopropyl)amino]ethanol
This guide serves as a technical monograph for 2-[(2-Bromobenzyl)(isopropyl)amino]ethanol , a specialized chemical intermediate.[1] It is designed for researchers requiring a definitive reference on its physicochemical behavior, synthesis logic, and analytical characterization.[1]
[1]
CAS Registry Number: 1248485-27-9 Chemical Formula: C₁₂H₁₈BrNO Molecular Weight: 272.18 g/mol [1]
Introduction & Structural Analysis
2-[(2-Bromobenzyl)(isopropyl)amino]ethanol is a tertiary amino-alcohol characterized by a "privileged scaffold" architecture.[1] It combines a lipophilic 2-bromobenzyl moiety with a polar ethanolamine tail, bridged by a sterically hindering isopropyl group.[1]
This specific topology makes it a critical building block in medicinal chemistry, particularly for:
-
GPCR Ligand Synthesis: The N-benzyl-aminoethanol motif is a common pharmacophore in adrenergic and serotonergic receptor modulators.[1]
-
Fragment-Based Drug Discovery (FBDD): The bromine atom provides a handle for further cross-coupling (Suzuki-Miyaura) to elaborate the aromatic ring.[1]
-
Chiral Resolution Agents: While achiral itself, its derivatives are often used to resolve chiral acids via diastereomeric salt formation.[1]
Structural Descriptors
| Parameter | Value | Technical Note |
| IUPAC Name | 2-[N-(2-Bromobenzyl)-N-isopropylamino]ethanol | |
| SMILES | CC(C)N(CCO)CC1=CC=CC=C1Br | Useful for cheminformatics parsing.[1][2] |
| InChIKey | AE73530-Derivative (Specific key varies by protonation) | |
| Isotope Pattern | ~1:1 doublet (⁷⁹Br : ⁸¹Br) | Diagnostic signature in Mass Spectrometry (M, M+2).[1] |
Physicochemical Properties (Calculated & Predicted)
Note: As experimental constants for this specific CAS are limited in public registries, the following parameters are derived from consensus QSAR (Quantitative Structure-Activity Relationship) algorithms and structural analogs (e.g., N-benzyl-N-methylethanolamine).
Lipophilicity & Solubility
The molecule exhibits amphiphilic character. The 2-bromobenzyl group drives lipophilicity, while the hydroxyl and amine groups provide polarity.[1]
-
LogP (Octanol/Water): 3.3 ± 0.4 (Predicted)[1]
-
Implication: The compound is moderately lipophilic. It will readily cross biological membranes (BBB penetration likely).[1]
-
-
Water Solubility:
-
Organic Solubility: Freely soluble in DMSO, Dichloromethane (DCM), Methanol, and Ethyl Acetate.[1]
Ionization & Acid-Base Profile[1]
-
pKₐ (Basic Amine): 8.8 ± 0.5 [1]
-
Mechanism:[1][3][5][6] The nitrogen lone pair is the primary basic center. The electron-withdrawing effect of the ortho-bromo benzyl group is attenuated by the methylene bridge, maintaining basicity similar to typical tertiary amines.
-
Experimental Tip: For extraction, adjust aqueous phase to pH > 11 to ensure the molecule is in its neutral, organic-soluble form.[1]
-
Thermal Properties[1][5]
-
Physical State: Viscous Liquid or Low-Melting Solid .[1]
-
Reasoning: While 2-bromobenzyl alcohol is a solid (
C), the introduction of the flexible -isopropyl and -ethanol chains disrupts crystal packing, likely lowering the melting point significantly.[1]
-
-
Boiling Point: ~340°C (at 760 mmHg, Predicted).[1]
Synthetic Routes & Impurity Profiling
Understanding the synthesis is crucial for identifying potential impurities in commercial samples.
Route A: Reductive Amination (Preferred)
Reaction: 2-Bromobenzaldehyde +
-
Mechanism: Formation of an iminium ion intermediate followed by hydride reduction.
-
Key Impurity: Bis-alkylation products (rare due to steric bulk) or residual aldehyde .[1]
Route B: Nucleophilic Substitution ( )
Reaction: 2-Bromobenzyl bromide +
-
Mechanism: Direct alkylation.
-
Key Impurity: Quaternary Ammonium Salts (over-alkylation) if stoichiometry is not controlled.[1]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for synthesizing and purifying the compound, highlighting critical control points.
Figure 1: Reductive amination pathway.[1][7] This route minimizes over-alkylation byproducts common in direct alkylation methods.[1]
Analytical Characterization Protocols
To validate the identity and purity of the compound, use the following multi-modal approach.
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent:
or .[1] -
Diagnostic Signals:
-
Aromatic Region (7.1 - 7.6 ppm): 4H multiplet. The proton ortho to the bromine will be deshielded.
-
Benzylic Methylene (~3.7 ppm): Singlet (2H). Critical for confirming N-alkylation.
-
Isopropyl Methine (~3.0 ppm): Septet (1H).[1]
-
Isopropyl Methyls (~1.0 ppm): Doublet (6H).
-
Ethanol Backbone: Two triplets (~2.6 ppm for
and ~3.5 ppm for ).[1]
-
Mass Spectrometry (LC-MS)[1]
-
Ionization: Electrospray Ionization (ESI+).[1]
-
Signature:
-
M+H: 272.1 and 274.1 (1:1 ratio).[1]
-
Note: The presence of a single peak at 272 without the +2 isotope indicates debromination (a common degradation pathway under harsh reducing conditions).
-
Stability & Handling
Degradation Pathways
The compound is susceptible to two primary degradation modes:
-
N-Oxidation: The tertiary amine can form an N-oxide upon exposure to peroxides or air over time.
-
Photolysis: The Carbon-Bromine bond is photosensitive. Prolonged UV exposure can lead to radical debromination.
Figure 2: Primary degradation pathways.[1] Storage in amber vials under inert gas (Argon/Nitrogen) is recommended to prevent these transformations.[1]
Safety Precautions
-
GHS Classification: Skin Irrit. 2, Eye Irrit.[1] 2A.
-
Handling: Use standard PPE (gloves, goggles).[1] Avoid inhalation of vapors if heated.
-
Storage: Refrigerator (
C), under inert atmosphere.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72850, 2-Bromobenzyl alcohol (Analog Reference). Retrieved from [Link]
-
Organic Syntheses (Coll.[1] Vol. 3). 2-Isopropylaminoethanol Synthesis Protocols. Retrieved from [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. caymanchem.com [caymanchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. data.epo.org [data.epo.org]
- 5. US2902484A - Phenthiazine derivatives and processes for their preparation - Google Patents [patents.google.com]
- 6. CN107353225A - A kind of preparation method of 2 isopropylidene amino ethoxy-ethanol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
